molecular formula C10H5BrO4 B1378912 2-Acetyl-5-bromobenzofuran-4,7-dione CAS No. 1389264-29-2

2-Acetyl-5-bromobenzofuran-4,7-dione

Cat. No. B1378912
M. Wt: 269.05 g/mol
InChI Key: KDVZWDYCCQHJPF-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromobenzofuran-4,7-dione, also known as bromoacetylcoumarin or BAC, is a heterocyclic organic compound. It has a molecular formula of C10H5BrO4 and a molecular weight of 269.05 g/mol .


Synthesis Analysis

Benzofuran compounds, including 2-Acetyl-5-bromobenzofuran-4,7-dione, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The InChI code for 2-Acetyl-5-bromobenzofuran-4,7-dione is 1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Acetyl-5-bromobenzofuran-4,7-dione is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Cross-Coupling Reactions

2-Acetyl-5-bromobenzofuran-4,7-dione has been utilized in Mizoroki-Heck cross-coupling reactions. Shaaban et al. (2010) investigated its cross-coupling reactions with various olefins under thermal and microwave conditions using water as a solvent (Shaaban et al., 2010). Darweesh et al. (2010) explored its use in Suzuki-Miyaura carbon-carbon cross-coupling reactions with aryl- or heteroaryl-boronic acids (Darweesh et al., 2010).

2. Synthesis of Heterocyclic Compounds

2-Acetyl-5-bromobenzofuran-4,7-dione has been used in the synthesis of various heterocyclic compounds. For example, Chandrasekhar et al. (2000) conducted a study on alkylation of cyclic-1,3-diones with 2-bromo-6-methoxybenzofuran-3-one (Chandrasekhar et al., 2000). Also, Furst et al. (2020) synthesized 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using 2-Acetyl-5-bromobenzofuran-4,7-dione (Furst et al., 2020).

3. Antibacterial and Antifungal Activity

Several studies have explored the antibacterial and antifungal properties of compounds derived from 2-Acetyl-5-bromobenzofuran-4,7-dione. Omolo et al. (2011) found that brominated spirobenzofuran showed significant antimicrobial activity, particularly towards certain yeasts (Omolo et al., 2011). Trotsko et al. (2018) synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives and found them to display antibacterial activity against Gram-positive bacteria (Trotsko et al., 2018).

4. Synthesis of Biologically Active Compounds

2-Acetyl-5-bromobenzofuran-4,7-dione has been used to synthesize various biologically active compounds. Nebois et al. (2000) synthesized quinonic derivatives active against Toxoplasma gondii (Nebois et al., 2000). Yoo et al. (2018) developed novel indazole-4,7-dione derivatives as potent BRD4 inhibitors, a protein known to regulate the expression of cancer-related genes (Yoo et al., 2018).

5. Novel Synthesis Methods

The compound has been used to develop novel methods for synthesizing organic compounds. Charris-Molina et al. (2017) reported a one-step synthesis of fully functionalized pyrazolo[3,4-b]pyridines via isobenzofuranone ring opening (Charris-Molina et al., 2017).

6. Synthesis of Antihypertensive Compounds

Sun et al. (2017) synthesized novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues with potent ACE inhibitory activity, which is important for antihypertensive applications (Sun et al., 2017).

Safety And Hazards

The safety information for 2-Acetyl-5-bromobenzofuran-4,7-dione includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While the specific future directions for 2-Acetyl-5-bromobenzofuran-4,7-dione are not mentioned in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

properties

IUPAC Name

2-acetyl-5-bromo-1-benzofuran-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c1-4(12)8-2-5-9(14)6(11)3-7(13)10(5)15-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZWDYCCQHJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284559
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-bromobenzofuran-4,7-dione

CAS RN

1389264-29-2
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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